N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

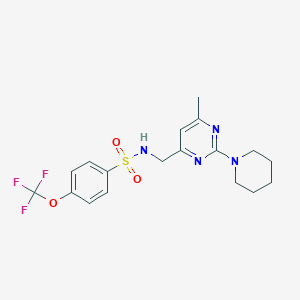

N-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a piperidin-1-yl group at position 2. The pyrimidin-4-ylmethyl moiety is linked to a benzenesulfonamide group bearing a trifluoromethoxy substituent at the para position. This structural architecture combines electron-deficient (trifluoromethoxy) and electron-rich (piperidine) components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-13-11-14(24-17(23-13)25-9-3-2-4-10-25)12-22-29(26,27)16-7-5-15(6-8-16)28-18(19,20)21/h5-8,11,22H,2-4,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVDRXWFGNNRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound belonging to the class of pyrimidine derivatives, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a pyrimidine core linked to a trifluoromethoxy benzenesulfonamide group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 367.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Receptor Modulation : It has been shown to interact with receptors that play critical roles in cancer progression and viral replication.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound, focusing on its effects on various cancer cell lines:

- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .

- In vivo Studies : In animal models, this compound showed promising results in reducing tumor size and metastasis compared to control groups .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

- Mechanism : It appears to inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry and replication.

- Case Study : A study involving influenza virus showed that treatment with this compound led to a significant reduction in viral load in infected mice, suggesting its potential as an antiviral agent .

Antimicrobial Activity

Preliminary assessments indicate that the compound may possess antimicrobial properties:

- Bacterial Strains Tested : It has shown activity against various Gram-positive and Gram-negative bacteria, although further studies are needed to delineate the spectrum of activity and mechanism involved.

Safety Profile

Safety evaluations conducted in animal models indicate that this compound has a favorable safety profile at therapeutic doses. No significant toxicity was observed during subacute toxicity studies, with no adverse effects reported at doses up to 40 mg/kg .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 = 0.126 μM against MDA-MB-231 cells |

| Antiviral | Significant reduction in viral load in influenza-infected mice |

| Antimicrobial | Active against multiple bacterial strains (specifics pending) |

| Safety Profile | Favorable; no significant toxicity at therapeutic doses |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related sulfonamides and pyrimidine derivatives documented in the literature. Key comparisons include:

Structural Analogues

Functional Group Analysis

- Trifluoromethoxy (CF₃O) vs.

- Piperidin-1-yl vs. Diethylamino (): Piperidine’s cyclic structure enhances conformational rigidity and lipophilicity compared to diethylamino, which may influence pharmacokinetics .

- Sulfonamide vs. Benzamide Linkers (): Sulfonamides exhibit stronger hydrogen-bonding capacity, favoring target engagement, while benzamides may prioritize passive diffusion .

Q & A

Q. Critical Factors :

- Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

- Elevated temperatures (80–100°C) improve nucleophilic substitution efficiency.

- Base selection (e.g., Et₃N vs. NaH) impacts reaction kinetics and byproduct formation.

Q. Table 1. Synthetic Approaches

Which spectroscopic/crystallographic methods effectively characterize structural features like the sulfonamide and trifluoromethoxy groups?

Q. Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software refines data to <0.01 Å resolution, critical for confirming sulfonamide geometry and piperidine ring puckering .

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) signals at δ -55 to -58 ppm. ¹H/¹³C NMR assigns methyl (δ ~2.5 ppm) and piperidinyl protons (δ 1.4–3.2 ppm) .

- DFT Calculations : Predict electronic effects of the trifluoromethoxy group (e.g., electron-withdrawing) using B3LYP/6-311+G(d,p) basis sets .

Q. Table 2. Structural Analysis Techniques

What initial biological screening assays are recommended to evaluate pharmacological potential?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization (FP) or time-resolved FRET (TR-FRET).

- Antimicrobial Screening : Disk diffusion or microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess IC₅₀ values.

Q. Key Considerations :

- Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity.

- Include positive controls (e.g., doxorubicin for cytotoxicity).

How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced Strategy :

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral absorption may explain in vivo inefficacy .

Target Engagement Assays : Use surface plasmon resonance (SPR) to confirm binding to the intended target (e.g., kinases).

Biomarker Analysis : Quantify downstream metabolites (e.g., phosphorylated proteins) via Western blotting.

Example : A compound showing in vitro IC₅₀ = 50 nM but no in vivo activity might require prodrug formulation to enhance solubility .

What computational approaches model binding interactions, and how do structural modifications impact affinity?

Q. Advanced Methodology :

- Molecular Docking : AutoDock Vina or GOLD predicts binding poses in target active sites (e.g., COX-2). Trifluoromethoxy groups enhance hydrophobic interactions .

- MD Simulations : NAMD/GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Hammett constants (σ) quantify electron-withdrawing effects of -OCF₃ on binding affinity.

Case Study : Replacing piperidine with morpholine reduces steric hindrance, improving docking scores by 1.5 kcal/mol .

How to optimize metabolic stability without compromising target affinity?

Q. Advanced Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.